2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE
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Overview
Description
2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE is a heterocyclic compound that contains a thiadiazole ring substituted with a bromo group and a cyclopentylmethyl group. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentylmethylamine with a bromo-substituted thiadiazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides due to their ability to inhibit the growth of various plant pathogens.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-1,3,4-THIADIAZOLE: Lacks the cyclopentylmethyl group, which may affect its biological activity and chemical reactivity.
5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE: Lacks the bromo group, which can influence its ability to undergo substitution reactions.
2-CHLORO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
Uniqueness
The presence of both the bromo group and the cyclopentylmethyl group in 2-BROMO-5-(CYCLOPENTYLMETHYL)-1,3,4-THIADIAZOLE makes it unique in terms of its chemical reactivity and potential applications. The bromo group allows for various substitution reactions, while the cyclopentylmethyl group can enhance its biological activity and stability.
Properties
CAS No. |
1343062-22-5 |
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Molecular Formula |
C8H11BrN2S |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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